molecular formula C19H21NO2 B10794477 1-Propyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-10-ol

1-Propyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-10-ol

Cat. No.: B10794477
M. Wt: 295.4 g/mol
InChI Key: JKQPZWDOWPWNQV-UHFFFAOYSA-N
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Description

1-Propyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-10-ol is a complex organic compound with a unique structure that includes both oxygen and nitrogen heteroatoms

Preparation Methods

The synthesis of 1-Propyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-10-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core structure, followed by the introduction of the propyl group and the formation of the oxa-aza ring system. Common reaction conditions include the use of strong bases, solvents like dichloromethane, and catalysts such as palladium on carbon. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

1-Propyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-10-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-Propyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-10-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-10-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity in the nervous system. The exact pathways and targets are still under investigation, but its unique structure allows for selective interactions .

Comparison with Similar Compounds

1-Propyl-2,3,12,12a-tetrahydro-1H-7-oxa-1-aza-pleiaden-10-ol can be compared with other similar compounds such as:

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

11-propyl-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,14(18),15-hexaen-6-ol

InChI

InChI=1S/C19H21NO2/c1-2-9-20-10-8-13-4-3-5-18-19(13)16(20)12-14-11-15(21)6-7-17(14)22-18/h3-7,11,16,21H,2,8-10,12H2,1H3

InChI Key

JKQPZWDOWPWNQV-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C=CC(=C4)O)OC3=CC=C2

Origin of Product

United States

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